![molecular formula C25H21NO3 B2819279 N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide CAS No. 923687-91-6](/img/structure/B2819279.png)

N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

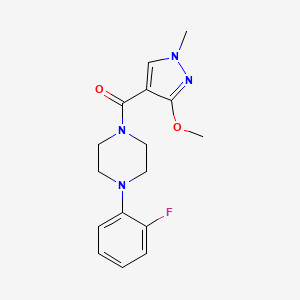

“N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a 2H-pyran ring), a benzamide group, and a propan-2-yl (or isopropyl) group .

Molecular Structure Analysis

The compound contains several functional groups that could influence its properties and reactivity. The chromene ring system is aromatic and may participate in pi-pi stacking interactions. The amide group can engage in hydrogen bonding, and the isopropyl group is a nonpolar, hydrophobic moiety .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance solubility in polar solvents, while the isopropyl group could enhance solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Copper(II), Cobalt(II), and Nickel(II) Complexes : A study by Myannik et al. (2018) details the synthesis of novel organic ligands, including those related to 4H-chromen-6-yl compounds, which are used to create complexes with metals like Copper(II), Cobalt(II), and Nickel(II). These complexes have been characterized through crystal structure analysis and electrochemical investigations (Myannik et al., 2018).

Crystal Structures of Derivatives : The crystal structures of various 4H-chromen derivatives, including the oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have been studied. These studies provide insights into the molecular and supramolecular structures of these compounds, which are significant for understanding their chemical behavior and potential applications (Reis et al., 2013).

Antimicrobial and Antibacterial Applications

Antimicrobial Activity : Raval et al. (2012) conducted a study on the synthesis of certain 4H-chromen compounds under microwave irradiation, evaluating their antimicrobial activity against various bacterial strains. This research highlights the potential use of these compounds in antimicrobial applications (Raval et al., 2012).

Synthesis and Antibacterial Effects : Behrami and Dobroshi (2019) report the synthesis of 4-hydroxy-chromen-2-one derivatives and their high-level antibacterial activity. This indicates the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activity

- Antioxidant Effects of Coumarin Derivatives : Kadhum et al. (2011) explored the antioxidant activity of synthesized coumarins related to 4H-chromen compounds. Their study compares these compounds' efficacy with ascorbic acid, demonstrating their potential as antioxidants (Kadhum et al., 2011).

Anticancer Research

- Anticancer Evaluation : A study by Ravinaik et al. (2021) focused on the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation against various cancer cell lines. This research underscores the potential of 4H-chromen derivatives in anticancer therapies (Ravinaik et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been found to be moderately active as gpcr ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .

Mode of Action

Based on its structural similarity to other active compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their function .

Biochemical Pathways

Given its potential role as a modulator of various targets such as gpcrs, ion channels, kinases, nuclear receptors, proteases, and enzymes, it can be inferred that it may influence a wide range of biochemical pathways .

Pharmacokinetics

An in silico study of similar compounds revealed that, except for molecular weight, the majority of the substances fitted lipinski’s rule of five, indicating drug-like properties . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Given its potential activity as a modulator of various targets, it is likely that it could have a broad range of effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c1-16(2)17-8-10-18(11-9-17)24-15-22(27)21-14-20(12-13-23(21)29-24)26-25(28)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPZTRICHHPFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2819196.png)

![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)

![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)

![N-(2-methylpropyl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2819208.png)

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)

![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)

![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)